UCCF-853
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
625458-06-2 |
|---|---|
Molecular Formula |
C14H8ClF3N2O |
Molecular Weight |
312.67 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-6-(trifluoromethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C14H8ClF3N2O/c15-9-2-1-3-10(7-9)20-12-5-4-8(14(16,17)18)6-11(12)19-13(20)21/h1-7H,(H,19,21) |
InChI Key |
NMPJFFWYEIIGFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C(C=C3)C(F)(F)F)NC2=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UCCF-853, UCCF 853, UCCF853 |
Origin of Product |
United States |
Synthesis and Discovery
UCCF-853, with the chemical name 1-(3-Chlorophenyl)-5-trifluoromethyl-3-hydrobenzimidazol-2-one, was identified in the early 2000s through high-throughput screening of chemical libraries. acs.org This discovery process was aimed at finding novel compounds capable of activating the CFTR chloride (Cl–) channel. This compound belongs to the benzimidazolone class of compounds. acs.org
While the specific, detailed synthesis protocol for this compound is not widely published in readily available scientific literature, the general synthesis of benzimidazolone derivatives often involves the reaction of a substituted o-phenylenediamine with phosgene or a phosgene equivalent. For this compound, this would likely involve the reaction of 4-trifluoromethyl-1,2-phenylenediamine with 3-chlorophenyl isocyanate. Further purification would then be required to yield the final product.
Chemical Properties
The chemical and physical properties of UCCF-853 are crucial for its biological activity and its use in experimental settings.
| Property | Value |
| Molecular Formula | C₁₄H₈ClF₃N₂O |
| Molecular Weight | 312.67 g/mol |
| CAS Number | 625458-06-2 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Channels
Role in Studying TRPC4/TRPC5 Channel Function
The selectivity and potency of UCCF-853 have made it an invaluable pharmacological tool for elucidating the physiological and pathological roles of TRPC4 and TRPC5 channels. nih.gov Prior to the discovery of this compound, the lack of selective inhibitors hampered the specific investigation of these channels. nih.govh1.co Researchers utilize this compound to probe the involvement of TRPC4/C5 in various cellular processes, such as calcium signaling and smooth muscle contractility. nih.govh1.co For instance, its ability to block muscarinic cation currents in intestinal smooth muscle cells has provided evidence for the role of native TRPC4 channels in these tissues. nih.govnih.govh1.co
Use in Preclinical Models
This compound has been employed in several preclinical models to investigate the therapeutic potential of targeting TRPC4 and TRPC5 channels. One notable area of research is in kidney disease. Studies have shown that this compound can protect the kidney filter by inhibiting TRPC5 channels in podocytes, which are crucial cells for kidney function. jci.org In animal models, the administration of this compound has been demonstrated to prevent the disruption of the actin cytoskeleton in podocytes, a key event in the progression of certain kidney diseases. jci.org
Another area of investigation is in metabolic disorders. A study in mice explored the effects of this compound on metabolic imbalances induced by a high-sucrose diet. mdpi.com The results of this research suggest a complex role for TRPC4/TRPC5 channels in regulating glucose and lipid metabolism. mdpi.com
The use of this compound in these preclinical studies is crucial for validating TRPC4 and TRPC5 as potential drug targets for a range of diseases.
Co-administration with Benzoflavones (e.g., UCCF-029)
This compound, a benzimidazolone, has been studied in combination with benzoflavone CFTR activators, such as UCCF-029. When this compound and UCCF-029 are applied together, they have been shown to elicit additive effects on CFTR activation. nih.govphysiology.org This additive effect can be substantial, with combinations showing 50-80% greater activation than either compound alone. nih.gov The observation of additive effects suggests that this compound and UCCF-029 may act through different mechanisms or binding sites on the CFTR channel. physiology.orgnih.govnih.gov
Data from studies indicate that the combined stimulation by maximal concentrations of UCCF-029 and this compound can strongly increase with increasing basal CFTR activity. researchgate.net For instance, the apparent affinity (Kd) for activation by UCCF-029 decreased significantly as basal short-circuit current (Isc) increased in permeabilized Fischer rat thyroid cells stably expressing CFTR. researchgate.net
Interaction with Other CFTR Potentiators (e.g., Genistein (B1671435), Curcumin)
The interaction of this compound with other classes of CFTR potentiators, such as the isoflavone (B191592) genistein and the diarylheptanoid curcumin (B1669340), has also been considered in the context of combination effects. While direct co-administration data specifically detailing this compound with genistein or curcumin is less prominent in the search results compared to this compound and UCCF-029, the principle of additive or synergistic effects from different potentiator classes is well-documented.
Studies on the combination of genistein and curcumin, for example, have shown both additive and synergistic effects on G551D-CFTR activity, depending on the concentration range used. nih.govnih.govmdpi.comresearchgate.net This suggests that these compounds also interact with CFTR through distinct mechanisms. nih.govnih.govmdpi.com The observation that this compound exhibits additive effects with UCCF-029, and that other potentiators like genistein and curcumin can also show additive or synergistic effects when combined, supports the broader concept that combining potentiators with different mechanisms of action can lead to enhanced CFTR function. nih.govnih.govnih.gov
Investigation of Distinct Binding Sites for Additive Effects
The additive effects observed when this compound is combined with compounds like UCCF-029 strongly suggest that these agents interact with distinct binding sites on the CFTR protein. nih.govnih.gov If two compounds share a common binding site or mechanism of action, applying them together at maximally effective concentrations would typically not result in an effect greater than that achieved by the more efficacious single agent. The finding that the combination of this compound and UCCF-029 yields an additive effect provides evidence that their mechanisms of CFTR activation are at least partially independent. physiology.orgnih.govnih.gov
While the detailed mechanism of action for this compound remains largely unknown, its structural similarity to other benzimidazolones like NS004 has led to the proposal that it may stabilize the open state of the CFTR channel, potentially by influencing ATP hydrolysis at the second nucleotide binding fold. nih.gov In contrast, genistein is thought to affect ATP-dependent gating by increasing the opening rate and decreasing the closing rate, possibly by interacting with the nucleotide-binding domains (NBDs), although its precise mechanism is also not fully elucidated and may involve altering lipid bilayer mechanics. nih.govnih.gov Curcumin has been proposed to bind near the NBD1/ICL1/ICL4 interface and potentially bridge interdomain interactions. mdpi.com The additive effects seen with this compound in combination therapies support the hypothesis that it operates via a distinct mechanism compared to other potentiators, contributing to the rationale for exploring combination strategies to maximize CFTR channel activity.
Research Applications
Elucidating CFTR Channel Gating
As a CFTR potentiator with a relatively well-defined, albeit not fully understood, mechanism of action, this compound is utilized in in vitro studies to probe the dynamics of CFTR channel gating. Researchers can use this compound to study how different domains of the CFTR protein interact to control the opening and closing of the channel pore.
Synergistic Studies with Other CFTR Modulators
Studies have shown that the effect of this compound can be additive when used in combination with other CFTR activators, such as the benzoflavone UCCF-029. When used together, these compounds can elicit a greater activation of CFTR than either compound alone. acs.org This makes this compound a useful tool for investigating the potential for combination therapies that target different aspects of CFTR dysfunction.
Research Findings
Numerous studies have characterized the activity of UCCF-853, providing valuable data on its potency and efficacy as a CFTR potentiator.
| Cell Line | CFTR Variant | EC₅₀ / Potency | Reference |
| Human Bronchial Epithelia | Wild-Type | > 5 µM | acs.org |
| Not Specified | Not Specified | 5–20 μM | acs.org |
It is important to note that the half-maximal effective concentration (EC₅₀) of this compound can be variable and is often greater than 5 µM. The maximal current induced by this compound is comparable to that of other CFTR activators like UCCF-029 and apigenin. The Hill coefficient for this compound's dose-response is close to 1, suggesting a single binding site or a non-cooperative binding mechanism.
Methodological Approaches in Uccf 853 Research
High-Throughput Screening Methodologies
UCCF-853 was initially discovered through high-throughput screening (HTS). acs.orgnih.gov HTS is a method that allows for rapidly testing large libraries of chemical compounds for a specific biological activity. In the context of CFTR research, HTS assays are designed to identify compounds that can modulate CFTR function, such as potentiating chloride transport. nih.govcloudfront.netresearchgate.net These screening efforts often utilize cell-based fluorescence assays where changes in halide transport, indicative of CFTR activity, are measured. nih.govcloudfront.netjci.orgresearchgate.net This approach enabled the initial identification of benzimidazolones, including this compound, as potential CFTR activators. acs.orgnih.gov
Electrophysiological Techniques (e.g., Short-Circuit Current, Whole-Cell Patch Clamp, Single-Channel Patch Clamp)
Electrophysiological techniques are crucial for characterizing the effects of compounds like this compound on ion channel function at a detailed level.
Short-Circuit Current (Isc) Measurements: This technique is used to measure the net transepithelial ion transport across a layer of epithelial cells mounted in an Ussing chamber. nih.govcloudfront.netjci.orgnih.govsigmaaldrich.comresearchgate.net In CFTR research, Isc measurements quantify the chloride current mediated by CFTR. Studies using this compound have employed Isc measurements in human bronchial epithelial cells and Fischer rat thyroid (FRT) cells stably expressing CFTR to assess its potency in activating chloride transport. nih.govcloudfront.netjci.orgnih.govsigmaaldrich.com Research has shown that this compound elicits Isc with a potency typically ranging from 5 to 20 µM. nih.govnih.govsigmaaldrich.com
Single-Channel Patch Clamp: This highly sensitive technique allows for the recording of current flowing through individual ion channels in a small patch of cell membrane. core.ac.ukcore.ac.uk It provides detailed information about channel gating kinetics, such as open time, closed time, and open probability (Po). While direct single-channel data for this compound is not extensively detailed in the provided sources, related benzimidazolones like NS004 have been studied using this method, showing effects on channel open and closed times. nih.gov this compound has been studied using patch-clamp techniques in cells expressing recombinant CFTR to understand its potentiating effects. core.ac.ukcore.ac.uk
Cell-Based Assays for CFTR Function
Beyond electrophysiology, various cell-based assays are utilized to assess CFTR function and the impact of modulators like this compound. These assays often measure downstream effects of CFTR activity, such as changes in intracellular ion concentration or fluid transport.
Fluorescence-Based Assays: These assays commonly use halide-sensitive fluorescent proteins or dyes to monitor CFTR-mediated iodide or chloride influx or efflux in cells. nih.govcloudfront.netjci.orgresearchgate.net Changes in fluorescence intensity indicate the rate of halide transport through CFTR. These assays are often adapted for HTS but are also used for more detailed characterization of compound activity. nih.govcloudfront.netjci.org
Other Functional Assays: Cell-based assays can also include measurements of fluid secretion in epithelial monolayers or other functional readouts that reflect CFTR activity in a more physiological context. This compound's ability to activate CFTR Cl- conductance has been demonstrated in such cell-based systems. nih.govnih.gov Studies have shown that this compound can have additive effects on CFTR activation when combined with other compounds like the benzoflavone UCCF-029 in cell-based assays using human bronchial epithelial cells. nih.govnih.gov
Molecular Biology Techniques for CFTR Expression and Mutagenesis Studies
Molecular biology techniques are fundamental to CFTR research involving compounds like this compound. These methods are used to express CFTR protein in various cell systems and to create and study CFTR variants.
Expression of Recombinant CFTR: To study the effects of compounds on specific CFTR variants or in controlled cellular environments, recombinant DNA technology is used to express human or other species' CFTR in cell lines such as FRT cells, Chinese hamster ovary (CHO) cells, or human bronchial epithelial cells. jci.orgnih.govcore.ac.ukcore.ac.ukresearchgate.netsemanticscholar.orgnih.gov This allows researchers to study the function of wild-type or mutant CFTR in isolation or in specific cellular contexts.
Mutagenesis Studies: Site-directed mutagenesis is used to create specific alterations in the CFTR gene, resulting in the expression of CFTR proteins with single or multiple amino acid changes. nih.govbiorxiv.org These mutant CFTR proteins mimic those found in cystic fibrosis patients (e.g., F508del, G551D) and are used to investigate the mechanisms of CFTR dysfunction and evaluate the efficacy of modulators like this compound on specific disease-causing mutations. acs.orgnih.govsemanticscholar.orgpharmgkb.org While this compound is primarily noted for activating CFTR Cl- conductance, studies involving various CFTR variants expressed through molecular biology techniques are essential for understanding its potential therapeutic relevance. acs.orgnih.govsemanticscholar.org
Data Tables
Based on the search results, this compound has a reported potency range in activating CFTR chloride conductance.
| Compound | Activity on CFTR Cl⁻ Conductance | Potency (µM) | Assay Method | Cell Type | Reference |
| This compound | Activation | 5–20 | Short-circuit current (Isc) | Human bronchial epithelial cells, FRT cells | nih.govnih.govsigmaaldrich.com |
| This compound | Activation | ≈ 3 | Potency (Ks) | Not specified, potentially cell-based | cff.org |
| This compound + UCCF-029 | Additive Activation | 50–80% greater than alone | Short-circuit current (Isc) | Human bronchial epithelial cells | nih.govnih.gov |
Note: The potency value of ≈ 3 µM from reference cff.org is labeled as Ks and lacks specific assay details in the snippet, while the 5-20 µM range is consistently reported from Isc measurements.
Detailed Research Findings
This compound, a benzimidazolone, was identified through high-throughput screening as an activator of CFTR Cl⁻ conductance. acs.orgnih.gov Its potency in activating CFTR-mediated short-circuit current in human bronchial epithelial cells and FRT cells is reported to be in the range of 5–20 µM. nih.govnih.govsigmaaldrich.com Notably, when this compound is used in combination with the benzoflavone UCCF-029, they demonstrate additive effects on CFTR activation, resulting in a greater increase in chloride transport (50–80% greater) than either compound alone. nih.govnih.gov This suggests that this compound and UCCF-029 may act through different mechanisms or binding sites on the CFTR protein. nih.govnih.gov While the detailed mechanism of action for this compound in activating CFTR is not fully understood, it has been proposed, based on studies with similar benzimidazolones like NS004, that these compounds may stabilize the open state of the channel, potentially by inhibiting ATP hydrolysis at the second nucleotide binding fold. nih.gov Research also suggests that beyond CFTR potentiation, this compound might activate basolateral K⁺ channels in human airway epithelial cells, as its effects persist even after maximal CFTR stimulation. nih.gov this compound has also been used as a control compound in studies investigating other CFTR modulators, such as ivacaftor, and their effects on CFTR channel gating and temperature dependence. core.ac.ukcore.ac.uknih.gov
Therapeutic Implications and Future Research Directions
Potential as a CFTR Potentiator for Cystic Fibrosis Treatment
UCCF-853 has been identified as a potential CFTR potentiator, demonstrating the ability to activate CFTR Cl– conductance. Potentiators are a class of CFTR modulators that enhance the function of CFTR proteins that are already present at the cell membrane by increasing their channel activity. This leads to increased chloride ion transport, which can improve fluid balance, reduce mucus viscosity, and aid in mucus clearance.
Initial research, utilizing short-circuit current measurements on human bronchial epithelial cells, characterized this compound as a CFTR activator with a potency in the range of 5–20 μM. While its potency was noted to be lower than some other activators like the benzoflavone UCCF-029, studies have shown that this compound can elicit additive effects on CFTR activation when used in combination with UCCF-029, resulting in 50–80% greater activation than either compound alone. This suggests potential for synergistic effects when combined with other agents.
The detailed mechanism by which this compound activates CFTR is not yet fully understood. However, based on the structural similarity to other benzimidazolones like NS004, it has been proposed that this compound might act by stabilizing the open state of the CFTR channel, potentially by inhibiting ATP hydrolysis at the second nucleotide binding fold. In addition to its effects on CFTR, a study on human airway epithelial cells indicated that this compound may also activate basolateral K+ channels, as it was still effective after the maximal stimulation of CFTR.
Despite its promising activity as a CFTR potentiator, basic study is significantly absent to understand its detailed mechanism of action and pharmacokinetic properties.
Role as a Research Tool Compound in CFTR Biology
This compound serves as a valuable research tool compound for investigating CFTR biology. Tool compounds are molecules that can modify the activity of the CFTR channel and are essential for studying the characteristics of different CFTR mutations and the mechanisms of channel modulation.
As a CFTR modulator, this compound can be used in in vitro studies, such as short-circuit current measurements and patch-clamp experiments, to explore the functional consequences of CFTR mutations and to screen for other compounds that may enhance CFTR activity. Its use in combination studies, as demonstrated with UCCF-029, allows researchers to investigate potential additive or synergistic effects of different modulator classes.
The lack of detailed mechanistic and pharmacokinetic data for this compound highlights its current primary role as a research tool for basic studies aimed at understanding CFTR function and dysfunction. It contributes to the broader effort of discovering and characterizing novel CFTR modulators.
Gaps in Current Understanding and Future Research Avenues for Uccf 853
Unresolved Aspects of Mechanism of Action
Despite its identification as a CFTR potentiator, the detailed mechanism by which UCCF-853 activates the CFTR channel remains largely unknown. americanelements.com Due to its structural similarity to NS004, it has been hypothesized that this compound's mechanism of action could resemble that of NS004, which is proposed to stabilize the open state of the channel by inhibiting ATP hydrolysis at the second nucleotide binding fold. wikipedia.org However, this remains a potential mechanism requiring rigorous investigation for confirmation.
Further complicating the understanding of its mechanism is the observation that, unlike Ivacaftor, this compound did not abolish the asymmetric temperature dependence of CFTR channel gating. ctdbase.org This suggests potential differences in their interaction with the CFTR protein or distinct mechanisms of influencing channel kinetics.
Adding another layer of complexity, a study on human airway epithelial cells indicated that this compound might also activate basolateral K+ channels, even after maximal CFTR stimulation. wikipedia.orgamericanelements.com This finding suggests that this compound's effects may not be solely mediated through CFTR potentiation and points to potential off-target activities or a broader influence on ion transport pathways. Comprehensive basic studies are significantly needed to elucidate the precise molecular targets and interactions responsible for this compound's observed effects. wikipedia.orgamericanelements.com
Deficiencies in Pharmacokinetic and Pharmacodynamic Characterization
A critical gap in the current understanding of this compound lies in the significant absence of basic study concerning its pharmacokinetic properties. wikipedia.orgamericanelements.com Detailed information regarding how the compound is absorbed, distributed, metabolized, and excreted in biological systems is lacking. This deficiency hinders the ability to predict its behavior in vivo, determine appropriate dosing strategies for preclinical studies, and assess its potential for drug-drug interactions.
Similarly, a more comprehensive pharmacodynamic characterization beyond its initial potency in activating CFTR chloride conductance (5-20 μM) is needed. americanelements.com Understanding the full spectrum of its pharmacodynamic effects, the relationship between its concentration at target sites and the magnitude and duration of its response, and how these might vary across different cell types or physiological conditions is crucial for evaluating its therapeutic potential. Bridging the gap between preclinical findings and potential clinical applications necessitates thorough pharmacokinetic-pharmacodynamic modeling and analysis.
Broader Applicability Beyond CFTR Modulation
This compound's primary identified activity is the potentiation of CFTR. americanelements.com However, the suggestion from research in human airway epithelial cells that it may also activate basolateral K+ channels indicates potential biological activities beyond its direct modulation of CFTR. wikipedia.orgamericanelements.com This raises the possibility of broader therapeutic applicability in conditions where modulation of these additional ion channels could be beneficial.
While CFTR modulation itself holds promise for treating diseases other than cystic fibrosis, such as secretory diarrhea, this represents an indirect broader applicability of the class of CFTR modulators rather than a direct, distinct application of this compound based on a non-CFTR mechanism. wikipedia.org Further research is required to confirm and fully characterize the observed effect on basolateral K+ channels and to explore if this or any other unidentified activities of this compound could translate into therapeutic benefits for conditions unrelated to CFTR dysfunction.
Development of More Potent and Specific Analogues
This compound emerged from high-throughput screening as a potent benzimidazolone activator of CFTR. americanelements.com The development of novel therapeutic agents with improved potency and specificity is a crucial avenue for future research. Based on the structure of this compound and insights gained from studying related CFTR modulators, such as the structure-activity relationships explored with benzoflavone analogues like UCCF-029 and UCCF-339, chemists can be guided in designing compounds with enhanced properties.
Pharmacophore modeling can serve as a valuable tool to assist in the rational design of analogues with similar desired actions but potentially improved potency, reduced off-target effects, and more favorable pharmacokinetic profiles. The observation that combining this compound with other compounds, such as the benzoflavone UCCF-029, can elicit additive effects on CFTR activation also suggests potential strategies for developing novel analogues or combination therapies that leverage synergistic interactions. americanelements.com Future research should focus on systematic structural modifications of this compound to develop analogues with optimized pharmacological properties for potential therapeutic use.
Q & A
Q. How can researchers establish the identity and purity of UCCF-853 as a novel compound?
Methodological Answer:
- Synthesis and Characterization: For new compounds like this compound, provide full experimental details (e.g., synthetic routes, reaction conditions) and analytical data (NMR, HPLC, mass spectrometry) to confirm structure and purity .
- Reproducibility: Include detailed protocols in the main text or supplementary materials, ensuring independent replication .
- Cross-Validation: Compare spectral data with known analogs or computational simulations to resolve ambiguities .
What are the best practices for formulating research questions about this compound’s biological activity?
Methodological Answer:
- Narrow Scope: Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define hypotheses, e.g., “How does this compound inhibit [specific enzyme] in [cell type] under [conditions]?” .
- Link to Theory: Ground questions in existing mechanistic frameworks (e.g., enzyme kinetics, molecular docking) to ensure relevance .
- Feasibility Check: Confirm availability of tools (e.g., assays, cell lines) and data sources before finalizing questions .
Advanced Research Questions
Q. How can researchers optimize experimental designs to study this compound’s dose-response relationships in heterogeneous cell populations?
Methodological Answer:
- Simulation-Based Design: Use computational models (e.g., Monte Carlo simulations) to predict variability in cellular responses and select optimal dosing ranges .
- Power Analysis: Calculate sample sizes to ensure statistical significance, accounting for biological replicates and technical noise .
- Multiparametric Analysis: Combine dose-response curves with high-content imaging or omics datasets to capture multifactorial effects .
Q. What strategies resolve contradictions in this compound’s reported efficacy across independent studies?
Methodological Answer:
- Meta-Analysis: Systematically compare experimental conditions (e.g., cell culture media, assay protocols) to identify confounding variables .
- Standardization: Adopt consensus guidelines (e.g., MIAME for microarray data) to harmonize reporting .
- Mechanistic Replication: Repeat disputed experiments with orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) to validate targets .
Q. How should researchers integrate this compound’s pharmacokinetic data into predictive in vivo models?
Methodological Answer:
- Compartmental Modeling: Use tools like PK-Sim or GastroPlus to simulate absorption, distribution, and clearance profiles .
- Interspecies Scaling: Apply allometric principles to extrapolate rodent data to human equivalents, adjusting for metabolic differences .
- Validation: Compare model predictions with in vivo toxicity/efficacy studies to refine parameters iteratively .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing this compound’s time-dependent cytotoxicity data?
Methodological Answer:
- Survival Analysis: Apply Kaplan-Meier curves or Cox proportional hazards models to quantify time-to-event outcomes (e.g., cell death) .
- Nonlinear Regression: Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Outlier Detection: Use Grubbs’ test or robust regression to address anomalies without distorting trends .
Q. How can researchers address missing data in this compound’s high-throughput screening datasets?
Methodological Answer:
- Imputation Techniques: Apply multiple imputation (MI) or k-nearest neighbors (k-NN) to estimate missing values while preserving variance .
- Sensitivity Analysis: Compare complete-case vs. imputed datasets to assess bias .
- Transparency: Report missing data rates and handling methods in supplementary materials .
Theoretical and Methodological Frameworks
Q. How to align this compound research with broader theoretical frameworks in medicinal chemistry?
Methodological Answer:
- Structure-Activity Relationships (SAR): Map this compound’s functional groups to biological activity using QSAR models .
- Pathway Analysis: Link compound effects to signaling networks (e.g., KEGG, Reactome) via enrichment analysis .
- Hypothesis-Driven Iteration: Refine theories iteratively based on negative/positive results, as per Popperian falsifiability .
Supplementary Materials and Reproducibility
Q. What supplementary data are essential for validating this compound’s mechanism of action?
Methodological Answer:
- Raw Data: Provide uncropped gels, spectral peaks, and raw microscopy images in accessible formats (e.g., .tiff, .RAW) .
- Code and Algorithms: Share scripts for data analysis (e.g., Python/R) on repositories like GitHub or Zenodo .
- Negative Controls: Include data from vehicle-treated or knockout models to contextualize results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
